Diphenyl ditelluride

Description

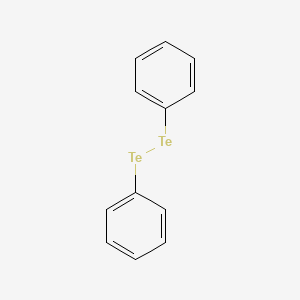

Structure

2D Structure

Properties

IUPAC Name |

(phenylditellanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Te2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLFOXMNTSYGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Te][Te]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Te2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043916 | |

| Record name | Diphenylditellane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32294-60-3 | |

| Record name | Diphenyl ditelluride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32294-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylditelluride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032294603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl ditelluride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylditellane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl ditelluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structural Elucidation of Diphenyl Ditelluride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of diphenyl ditelluride ((C₆H₅)₂Te₂), a pivotal organotellurium compound. Leveraging crystallographic data, this document outlines the precise geometric parameters of the molecule and offers detailed experimental protocols for its synthesis and structural determination, catering to the needs of researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Conformation

This compound is an orange-colored solid at room temperature. The molecule consists of two phenyl groups covalently bonded to a ditelluride (-Te-Te-) core. The overall molecular structure exhibits C₂ symmetry.

The precise three-dimensional arrangement of atoms in the crystalline state has been determined by single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Structural Database (CSDC) under the deposition number 693031, provides a detailed picture of the bond lengths, bond angles, and dihedral angles that define the molecule's geometry.

Key Structural Parameters

The structural parameters of this compound are crucial for understanding its reactivity and physical properties. The following table summarizes the key bond lengths and angles derived from the X-ray crystallographic analysis.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| Te-Te | 2.712 Å |

| Te-C(phenyl) | 2.116 Å |

| C-C (aromatic, avg.) | 1.390 Å |

| Bond Angles | |

| C(phenyl)-Te-Te | 98.9° |

| Dihedral Angle | |

| C(phenyl)-Te-Te-C(phenyl) | 88.3° |

Data sourced from CCDC deposition 693031.

The C-Te-Te-C dihedral angle of approximately 88.3° indicates a gauche conformation of the molecule in the solid state. This twisted arrangement minimizes steric hindrance between the two bulky phenyl groups.

Experimental Protocols

Synthesis of this compound via Grignard Reagent

This protocol details the synthesis of this compound from bromobenzene (B47551) and elemental tellurium using a Grignard reagent.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Iodine crystal (as initiator)

-

Elemental tellurium powder

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating or the addition of the iodine crystal, evidenced by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

-

Reaction with Tellurium: Cool the Grignard reagent to 0 °C using an ice bath. Slowly add elemental tellurium powder to the stirred solution. The reaction mixture will turn dark.

-

After the addition of tellurium is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or hexanes to afford orange crystals.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the general steps for determining the crystal structure of a small molecule like this compound.

Procedure:

-

Crystal Selection and Mounting:

-

Select a single, well-formed crystal of this compound with sharp edges and no visible defects under a microscope.

-

Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.

-

Perform an initial screening to determine the crystal quality and unit cell parameters.

-

Collect a full sphere of diffraction data using a suitable radiation source (e.g., Mo Kα or Cu Kα).

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for absorption, Lorentz, and polarization effects.

-

Determine the space group from the systematic absences in the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement:

-

Refine the atomic coordinates, and thermal parameters against the experimental data using full-matrix least-squares methods.

-

Locate and refine the positions of hydrogen atoms.

-

The final refined structure should have low R-factors and a good agreement between the observed and calculated structure factors.

-

-

Data Deposition:

-

Prepare a Crystallographic Information File (CIF) containing all the relevant experimental and structural details.

-

Deposit the CIF in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

-

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

An In-depth Technical Guide to Diphenyl Ditelluride: Synthesis, Properties, and Experimental Protocols

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Diphenyl ditelluride ((C₆H₅)₂Te₂ or Ph₂Te₂), an organotellurium compound, is a versatile reagent in organic synthesis and a molecule of significant interest for its unique redox-modulating properties. This document provides a comprehensive technical overview of its synthesis, physicochemical properties, biological activities, and detailed experimental protocols. It is intended to serve as a foundational guide for researchers in chemistry, toxicology, and pharmacology.

Synthesis of this compound

This compound is most commonly synthesized through the reaction of a phenyl Grignard reagent with elemental tellurium, followed by oxidation. Alternative methods, such as the reaction of aryl halides with a tellurium source, offer different pathways to this compound.

Primary Synthesis Route: Grignard Reaction

The most established method involves the formation of a phenyltellurolate intermediate from phenylmagnesium bromide and tellurium powder. This intermediate is then oxidized, typically by exposure to air, to yield the final ditelluride product.

Caption: Workflow for the synthesis of this compound via a Grignard reagent.

Properties of this compound

This compound is an orange, air-stable crystalline solid. Its properties are summarized in the tables below.

Physicochemical and Structural Properties

The key physical, chemical, and structural parameters for this compound are compiled from various sources.[1][2][3][4][5]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₀Te₂ | |

| Molar Mass | 409.41 g/mol | [4][6] |

| Appearance | Orange to brown powder or crystals | |

| Melting Point | 65-67 °C | [3][7] |

| Density | 2.23 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform (B151607), ether | [5] |

| Symmetry | C₂ symmetry | [1] |

| Te-Te Bond Length | 2.712 Å (271.2 pm) | [5] |

| logP (Octanol/Water) | 0.961 (Crippen Calculated) | [8] |

Biological Properties and Toxicity

This compound exhibits a complex biological profile, acting as both a pro-oxidant and an antioxidant depending on the cellular environment and concentration. Its toxicity is a significant consideration for any therapeutic application.[9][10]

| Property | Description | Reference(s) |

| General Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[11][12] Causes irritation to skin, eyes, and respiratory system.[11] Considered a hazardous substance. | [11] |

| Mechanism of Cytotoxicity | Induces cytotoxicity in a cell-type-dependent manner, with high toxicity in vascular endothelial cells and fibroblasts.[10] It accumulates in mitochondria, leading to cellular dysfunction.[10] | [10] |

| Organ-Specific Toxicity | Acute and subchronic exposure can trigger histological changes in the liver, kidneys, and lungs, including cellular vacuolization, necrosis, and steatosis.[9] | [9] |

| Redox Activity | Interacts with thiol-containing molecules like glutathione (B108866) (GSH), leading to the generation of reactive oxygen species (ROS) and oxidative stress.[9] Can also exhibit antioxidant and protective effects at low concentrations. | [9] |

| Enzyme Inhibition | Known to inhibit sulfhydryl-containing enzymes.[9] | [9] |

Biological Mechanisms and Pathways

The biological effects of this compound are primarily driven by its ability to interact with cellular redox systems.

Proposed Mechanism of Cytotoxicity

The cytotoxicity of this compound is linked to its uptake and subsequent localization within the mitochondria. This process disrupts normal cellular function and induces oxidative stress, ultimately leading to cell death.

Caption: Proposed pathway for this compound-induced cytotoxicity.

Redox Cycling and Thiol Interaction

This compound's interaction with thiols, such as glutathione (GSH), is central to its redox activity. This can lead to a pro-oxidant state through thiol depletion or an antioxidant response.

Caption: Redox cycling of this compound and its interaction with cellular thiols.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Grignard Reagent

This protocol details the preparation of this compound from phenylmagnesium bromide and tellurium powder.[1]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or THF

-

Tellurium powder (Te)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes or Ethanol (B145695) for recrystallization

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

Procedure:

-

Preparation of Grignard Reagent:

-

Assemble a dry three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask. Add a small crystal of iodine.

-

Gently heat the flask under nitrogen to sublime the iodine, activating the magnesium.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium. Once the reaction initiates (cloudiness, bubbling), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.

-

-

Reaction with Tellurium:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add tellurium powder in small portions to the stirring solution. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, then heat to a gentle reflux for another hour. The solution will turn dark.

-

-

Oxidation and Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice and 1M HCl to quench the reaction and dissolve magnesium salts.

-

Stir the mixture vigorously while open to the air. The solution will gradually turn from a dark color to a reddish-orange as the phenyltellurolate is oxidized to this compound. This process can be accelerated by bubbling air through the solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield a crude orange-red solid.

-

-

Purification:

-

Recrystallize the crude product from hot hexanes or ethanol to obtain pure this compound as orange crystals.

-

Collect the crystals by vacuum filtration, wash with cold solvent, and dry in a desiccator. A typical yield is 70-75%.

-

Protocol 2: Product Characterization

Melting Point:

-

Determine the melting point of the recrystallized product using a standard melting point apparatus. The literature value is 65-67 °C.[3]

NMR Spectroscopy:

-

Dissolve a sample of the product in deuterated chloroform (CDCl₃).

-

Acquire ¹H, ¹³C, and ¹²⁵Te NMR spectra.

-

¹H NMR (in CDCl₃): Expect multiplets in the aromatic region, typically around δ 7.2-7.3 ppm and δ 7.8-7.9 ppm.

-

¹³C NMR (in CDCl₃): Expect signals for the aromatic carbons. The carbon directly attached to tellurium (ipso-carbon) will appear at a distinct chemical shift, often around δ 110-115 ppm, with other aromatic signals between δ 128-140 ppm.

-

¹²⁵Te NMR (in CDCl₃): Expect a single resonance, typically around δ 420 ppm.

Mass Spectrometry (MS):

-

Analyze the product using a mass spectrometer (e.g., via electron ionization, EI).

-

The mass spectrum will show a characteristic isotopic pattern for tellurium. The molecular ion peak [M]⁺ should be observed around m/z 412 (corresponding to the most abundant isotopes, ¹³⁰Te).[2][4]

Conclusion

This compound is a fundamentally important organotellurium compound with well-established synthetic routes and a growing body of literature on its complex biological activities. Its dual role as a redox modulator, capable of inducing oxidative stress while also possessing antioxidant potential, makes it a fascinating subject for research in medicinal chemistry and toxicology. The detailed protocols and data presented in this guide offer a solid foundation for professionals seeking to synthesize, characterize, and investigate this intriguing molecule. Careful handling is paramount due to its inherent toxicity.

References

- 1. Ditelluride, diphenyl [webbook.nist.gov]

- 2. Diphenylditellurid – Wikipedia [de.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Diphenylditelluride | CAS#:32294-60-3 | Chemsrc [chemsrc.com]

- 5. Ditelluride, diphenyl (CAS 32294-60-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound: Redox-Modulating and Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Intoxication Triggers Histological Changes in Liver, Kidney, and Lung of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound | 32294-60-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. scispace.com [scispace.com]

- 11. This compound: Redox-Modulating and Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Diphenyl Ditelluride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl ditelluride (DPDT), an organotellurium compound, has garnered significant interest in the scientific community for its diverse chemical and biological activities. This technical guide provides an in-depth overview of this compound, including its fundamental properties, synthesis, and its multifaceted roles in biological systems. The document details its mechanisms of action as a redox-modulating agent, its neurotoxic effects, and its potential as an antiproliferative agent. Experimental protocols for key assays and visualizations of associated signaling pathways are provided to support further research and development.

Core Properties of this compound

This compound is an orange-colored solid at room temperature. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| CAS Number | 32294-60-3 | |

| Molecular Formula | C₁₂H₁₀Te₂ | |

| Molecular Weight | 409.41 g/mol | |

| Appearance | Orange powder/crystals | [1] |

| Melting Point | 66-67 °C | [1] |

| Solubility | Insoluble in water; soluble in dichloromethane | [1] |

| Synonyms | Phenyl ditelluride, (PhTe)₂, DPDT |

Synthesis of this compound

This compound is commonly synthesized via the oxidation of a benzenetellurolate intermediate, which is generated from a Grignard reagent and elemental tellurium.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol describes the preparation of this compound from phenylmagnesium bromide and elemental tellurium.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Elemental tellurium powder

-

Iodine crystal (for initiation)

-

Ammonium (B1175870) chloride solution (saturated)

-

Standard glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Preparation:

-

Set up a flame-dried three-neck flask equipped with a dropping funnel, a condenser with a drying tube, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. A crystal of iodine can be added to initiate the reaction.

-

The reaction is typically initiated with gentle heating and then proceeds exothermically. The mixture is refluxed until most of the magnesium is consumed, forming phenylmagnesium bromide (PhMgBr).

-

-

Reaction with Tellurium:

-

The Grignard reagent solution is cooled in an ice bath.

-

Elemental tellurium powder is added portion-wise to the stirred solution of phenylmagnesium bromide.

-

The reaction mixture is stirred at room temperature for several hours. The reaction progress can be monitored by the consumption of the black tellurium powder. The intermediate formed is bromomagnesium benzenetellurolate (PhTeMgBr)[1].

-

-

Oxidation and Work-up:

-

The reaction mixture is then exposed to air (oxygen) to oxidize the PhTeMgBr intermediate to this compound. This is often achieved by pouring the reaction mixture into a beaker and leaving it open to the atmosphere overnight, allowing for the evaporation of the solvent[2].

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent such as diethyl ether.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain orange crystals of this compound[2].

-

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, from neurotoxicity to potential anticancer properties. These activities are largely attributed to its ability to interact with biological thiols and modulate cellular redox signaling pathways.

Neurotoxicity

This compound is a known neurotoxicant, with its effects being particularly pronounced in the developing brain. Its neurotoxicity is linked to the disruption of cytoskeletal homeostasis and the modulation of several key signaling pathways.

The neurotoxic effects of this compound are initiated at the plasma membrane and involve the activation of various receptors and ion channels, leading to downstream signaling cascades. This includes the activation of N-methyl-D-aspartate (NMDA) receptors, voltage-dependent Ca²⁺ channels (VDCC), and metabotropic glutamate (B1630785) receptors[3][4]. The subsequent increase in intracellular calcium concentration plays a crucial role in mediating the toxic effects.

These initial events trigger the activation of multiple protein kinase pathways, including Protein Kinase A (PKA), Phospholipase C/Protein Kinase C (PLC/PKC), Mitogen-Activated Protein Kinases (MAPKs), and the Akt signaling pathway[3][4]. A critical consequence of this dysregulated signaling is the altered phosphorylation state of cytoskeletal proteins, such as neurofilaments and glial fibrillary acidic protein (GFAP), leading to a disruption of the cytoskeleton, which is a hallmark of neurodegeneration[3][4].

Antiproliferative and Pro-apoptotic Activities

In contrast to its neurotoxic effects, this compound has shown promise as an antiproliferative agent in various cancer cell lines. Its anticancer activity is linked to its ability to induce cell cycle arrest and apoptosis.

One of the key mechanisms underlying the antiproliferative effects of this compound is the inhibition of topoisomerase I[5]. Topoisomerase I is an essential enzyme for DNA replication and transcription, and its inhibition leads to DNA damage and cell cycle arrest. Studies have shown that this compound can induce a G2/M cell cycle arrest in cancer cells[6].

Furthermore, this compound promotes apoptosis, or programmed cell death, in cancer cells. This is evidenced by the activation of caspases, which are key executioner enzymes in the apoptotic pathway[5]. The induction of apoptosis by this compound is also associated with an increase in reactive oxygen species (ROS) and the modulation of MAPK signaling pathways[7][8].

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

DNA Damage Detection: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Microscope slides

-

Normal melting point (NMP) agarose (B213101) and low melting point (LMP) agarose

-

Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or ethidium (B1194527) bromide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in ice-cold PBS.

-

Slide Preparation: Coat microscope slides with a layer of NMP agarose.

-

Cell Embedding: Mix the cell suspension with LMP agarose and pipette onto the pre-coated slides. Allow the agarose to solidify.

-

Lysis: Immerse the slides in cold lysis buffer for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

DNA Unwinding: Place the slides in alkaline electrophoresis buffer for about 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Perform electrophoresis in the alkaline buffer at a low voltage (e.g., 25 V) for 20-30 minutes. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides with neutralization buffer and then stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

This compound

-

Stop solution/loading dye (containing SDS and a tracking dye)

-

Agarose gel (1%) and electrophoresis equipment

-

DNA staining solution (e.g., ethidium bromide)

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and this compound at various concentrations.

-

Enzyme Addition: Add human topoisomerase I to the reaction mixture to initiate the reaction. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band.

Conclusion

This compound is a compound with significant and complex biological activities. Its ability to interact with cellular thiols and modulate redox-sensitive signaling pathways underlies both its neurotoxicity and its potential as an anticancer agent. The detailed information and protocols provided in this guide are intended to facilitate further research into the mechanisms of action of this compound and to aid in the development of novel therapeutic strategies. As with any biologically active compound, further investigation into its selectivity and potential side effects is crucial for its translation into clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Signaling mechanisms and disrupted cytoskeleton in the this compound neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. This compound-induced cell cycle arrest and apoptosis: a relation with topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. In vivo treatment with this compound induces neurodegeneration in striatum of young rats: implications of MAPK and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: Redox-Modulating and Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Diphenyl Ditelluride in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of diphenyl ditelluride ((C₆H₅)₂Te₂) in common organic solvents. This compound is an organotellurium compound with increasing applications in organic synthesis and materials science.[1] A thorough understanding of its solubility is critical for its effective use in these fields. This document summarizes the available qualitative solubility data, provides a calculated value for its water solubility, and presents a detailed experimental protocol for the quantitative determination of its solubility in organic solvents. Due to the limited availability of specific quantitative data in public literature, this guide equips researchers with the methodology to generate this critical data in their own laboratories.

Introduction to this compound

This compound is an orange-colored, crystalline solid with the chemical formula (C₆H₅)₂Te₂.[2] It serves as a versatile reagent in organic chemistry, often used as a source of the phenyltelluro group (PhTe).[3][4] Its applications are found in a variety of chemical transformations, and it has been studied for its potential in materials science.[1] The compound is noted to be soluble in organic solvents, a property that is crucial for its reactivity and utility in solution-based chemical reactions.[1] Conversely, it is insoluble in water.[2][3][5] While qualitatively understood, precise quantitative solubility data in organic solvents remains largely unreported in peer-reviewed literature.

Solubility Profile of this compound

Qualitative Solubility Data

The known qualitative solubility of this compound is summarized in the table below. This information is aggregated from various chemical supplier and database sources.

| Solvent Family | Solvent Name | IUPAC Name | Chemical Formula | Qualitative Solubility |

| Halogenated | Dichloromethane | Dichloromethane | CH₂Cl₂ | Soluble[2][3] |

| Chloroform | Trichloromethane | CHCl₃ | Soluble | |

| Carbon Tetrachloride | Tetrachloromethane | CCl₄ | Soluble | |

| Ketones | Acetone | Propan-2-one | C₃H₆O | Soluble |

| Ethers | Diethyl Ether | Ethoxyethane | (C₂H₅)₂O | Moderately Soluble |

| Tetrahydrofuran (THF) | Oxolane | C₄H₈O | Presumed Soluble | |

| Alcohols | Ethanol | Ethanol | C₂H₅OH | Slightly Soluble |

| Methanol | Methanol | CH₃OH | Presumed Slightly Soluble | |

| Apolar | Toluene | Toluene | C₇H₈ | Presumed Soluble |

| Aqueous | Water | Water | H₂O | Insoluble[2][3][5][6] |

Note: "Presumed Soluble" or "Presumed Slightly Soluble" indicates that while not explicitly stated, the general solubility profile suggests this behavior.

Calculated Water Solubility

While experimentally confirmed as insoluble in water, a calculated value for its aqueous solubility is available. The log₁₀ of the water solubility in mol/L (log₁₀WS) has been calculated as -6.26.[7][8] This value further underscores the non-polar nature of the compound and its very low affinity for aqueous media.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized methodology for the gravimetric determination of the solubility of this compound in an organic solvent of interest. This protocol is adapted from standard methods for determining the solubility of solid organic compounds and includes safety precautions relevant to organotellurium compounds.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or incubator

-

Vials with PTFE-lined caps

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks

-

Inert gas (Nitrogen or Argon) supply

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the diagram below.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and transfer it to a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Using a calibrated pipette, add a precise volume of the desired organic solvent to the vial.

-

If the compound is known to be air-sensitive, purge the vial with an inert gas before sealing it with a PTFE-lined cap.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow for the establishment of solid-liquid equilibrium. A duration of 24 to 48 hours is generally recommended.

-

-

Sample Collection and Analysis:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with a syringe filter. This step is crucial to avoid transferring any undissolved solid.

-

Dispense the filtered, saturated solution into a pre-weighed (tared) vial. Record the exact volume transferred.

-

Evaporate the solvent from the tared vial under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the vial containing the dried this compound residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the vial minus the initial tared mass.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Considerations

This compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Signaling Pathways and Biological Context

While the primary focus of this guide is solubility, it is noteworthy for drug development professionals that this compound has been investigated for its biological activities. For instance, its neurotoxicity has been linked to the modulation of signaling pathways at the plasma membrane.[9] A comprehensive understanding of its solubility is a prerequisite for formulating delivery systems for toxicological and pharmacological studies.

Conclusion

The solubility of this compound in common organic solvents is a critical parameter for its application in research and development. Although quantitative data is scarce in the public domain, its qualitative profile indicates good solubility in many non-polar and polar aprotic solvents and poor solubility in water. The detailed experimental protocol provided herein offers a robust framework for researchers to determine precise solubility values under controlled laboratory conditions, thereby facilitating the advancement of its applications in organic synthesis and beyond.

References

- 1. CAS 32294-60-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Diphenyl_ditelluride [chemeurope.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. Ditelluride, diphenyl (CAS 32294-60-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. chemeo.com [chemeo.com]

- 9. 联苯二碲 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Diphenyl Ditelluride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition profile of diphenyl ditelluride (Ph₂Te₂). Drawing from available data and the general behavior of organotellurium compounds, this document outlines key thermal properties, decomposition pathways, and relevant experimental methodologies.

Introduction

This compound is an orange solid organotellurium compound with the chemical formula (C₆H₅)₂Te₂. It serves as a versatile reagent in organic synthesis and has garnered interest for its potential applications in materials science and drug development. A thorough understanding of its thermal stability is crucial for its safe handling, storage, and application in various thermal processes.

Thermal Properties and Stability

The thermal stability of this compound is governed by the strength of its covalent bonds, particularly the tellurium-tellurium (Te-Te) and carbon-tellurium (C-Te) bonds.

Table 1: Key Physical and Thermal Properties of this compound

| Property | Value | Citation(s) |

| Melting Point | 65-67 °C | [1] |

| Te-Te Bond Dissociation Energy | 126 kJ mol⁻¹ | |

| Appearance | Light yellow to orange powder/crystals | [2] |

The relatively low Te-Te bond dissociation energy compared to S-S and Se-Se bonds suggests that this compound is susceptible to thermal decomposition at elevated temperatures.

Thermal Decomposition Pathway

The proposed thermal decomposition of this compound likely proceeds through the following steps:

-

Initiation: Homolytic cleavage of the Te-Te bond to form two phenyltellanyl radicals.

-

Propagation/Termination: The highly reactive phenyltellanyl radicals can undergo several reactions, including:

-

Abstraction of hydrogen atoms from the solvent or other molecules.

-

Combination of two phenyl radicals to form biphenyl (B1667301).

-

Decomposition to elemental tellurium and phenyl radicals.

-

Reaction of phenyl radicals with other species.

-

The ultimate decomposition products are expected to be elemental tellurium and a mixture of organic compounds, primarily biphenyl.

Below is a diagram illustrating the proposed thermal decomposition pathway.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of this compound, the following experimental techniques are recommended.

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.

Experimental Workflow for TGA

Caption: Workflow for Thermogravimetric Analysis (TGA).

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Program the instrument to heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition from the TGA curve.

-

Calculate the percentage of mass loss at different temperature ranges.

-

The final residual mass should correspond to the theoretical mass of elemental tellurium.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and decomposition.

Protocol:

-

Sample Preparation: Seal a small amount (2-5 mg) of this compound in a hermetic aluminum pan. Prepare an empty sealed pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas.

-

Program the instrument for a heat-cool-heat cycle. For example:

-

Heat from room temperature to 100 °C at 10 °C/min to observe the melting point.

-

Cool to room temperature at 10 °C/min.

-

Reheat to a higher temperature (e.g., 400 °C) at 10 °C/min to observe decomposition.

-

-

-

Data Analysis:

-

Identify the endothermic peak corresponding to melting.

-

Observe any exothermic or endothermic peaks at higher temperatures, which would indicate decomposition events.

-

Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Protocol:

-

Sample Preparation: Place a small amount (microgram to low milligram range) of this compound into a pyrolysis sample tube or onto a filament.

-

Instrument Setup:

-

Insert the sample into the pyrolyzer, which is interfaced with a GC-MS system.

-

Set the pyrolysis temperature (e.g., 300-600 °C).

-

The GC oven is programmed with a suitable temperature ramp to separate the decomposition products.

-

The mass spectrometer is set to scan a relevant mass range.

-

-

Data Analysis:

-

Identify the separated compounds by comparing their mass spectra with a library (e.g., NIST).

-

This analysis will provide a definitive identification of the organic decomposition products.

-

Summary of Expected Results

Based on the available information, the following outcomes are anticipated from a comprehensive thermal analysis of this compound:

Table 2: Expected Thermal Analysis Results for this compound

| Technique | Expected Observation(s) |

| TGA | Initial stability up to a certain temperature, followed by a significant mass loss corresponding to the loss of the phenyl groups.A final residual mass consistent with the formation of elemental tellurium. |

| DSC | An endothermic peak around 65-67 °C corresponding to its melting point.At higher temperatures, one or more exothermic peaks may be observed, indicating decomposition. |

| Py-GC-MS | Identification of biphenyl as a major organic decomposition product.Possible detection of other minor organic fragments. |

Conclusion

While specific experimental data on the thermal decomposition of this compound is limited, a combination of its known bond dissociation energy and the general behavior of related organotellurium compounds allows for a reasoned prediction of its thermal stability and decomposition pathway. The primary decomposition mechanism is expected to be the homolytic cleavage of the Te-Te bond, leading to the formation of elemental tellurium and organic products, with biphenyl being a major component. For definitive quantitative data, the experimental protocols outlined in this guide for TGA, DSC, and Py-GC-MS should be employed. This information is critical for ensuring the safe and effective use of this compound in research and development.

References

The Dawn of a New Element-Carbon Bond: A Technical Guide to the History, Discovery, and Therapeutic Potential of Organotellurium Compounds

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Introduction

Organotellurium compounds, characterized by the presence of a carbon-tellurium bond, have carved a unique niche in the landscape of chemistry and medicine. From their serendipitous discovery in the mid-19th century to their current investigation as potent therapeutic agents, the journey of these organometalloids is a testament to the enduring quest for novel chemical entities with diverse applications. This in-depth technical guide provides a comprehensive overview of the history, synthesis, and biological significance of organotellurium compounds, with a particular focus on their burgeoning role in drug development. We delve into the foundational experimental protocols, present key quantitative data for comparative analysis, and visualize the intricate signaling pathways through which these compounds exert their biological effects.

A Historical Odyssey: The Discovery of a New Class of Compounds

The story of organotellurium chemistry begins with the discovery of the element itself. In 1782, the Austrian chemist Franz-Joseph Müller von Reichenstein, while analyzing a gold ore from Transylvania, encountered a new metallic substance. It was not until 1798 that the German chemist Martin Heinrich Klaproth confirmed this discovery and named the new element "tellurium," derived from the Latin word tellus, meaning "earth."

The synthesis of the first organotellurium compound is credited to the renowned German chemist Friedrich Wöhler in 1840. In his seminal work published in Annalen der Chemie und Pharmacie, Wöhler described the preparation of diethyl telluride. This discovery marked the genesis of organotellurium chemistry, a field that would remain relatively dormant for many years before experiencing a resurgence of interest in the 20th century.

dot

Caption: A timeline illustrating the key milestones in the history of organotellurium chemistry.

Synthetic Methodologies: From Historical Preparations to Modern Protocols

The synthesis of organotellurium compounds has evolved significantly since Wöhler's initial preparation. Modern methods offer greater control, efficiency, and access to a wider diversity of structures. This section details both the historical synthesis of diethyl telluride and contemporary protocols for the preparation of key classes of organotellurium compounds.

Experimental Protocols

-

Objective: To replicate the first documented synthesis of an organotellurium compound.

-

Reactants: Potassium telluride (K₂Te) and ethyl sulfate.

-

Procedure (as inferred from Wöhler's publication):

-

Potassium telluride was prepared by heating elemental tellurium with potassium carbonate and charcoal in a crucible.

-

The resulting potassium telluride was then reacted with a solution of ethyl sulfate.

-

The reaction mixture was likely heated or allowed to react at room temperature.

-

The volatile diethyl telluride was isolated, likely through distillation. Wöhler described it as a colorless, mobile liquid with an intensely disagreeable odor.

-

-

Note: Wöhler's original publication lacks the precise quantitative details and safety precautions that are standard in modern chemical literature. This protocol is presented for historical context.

-

Objective: To synthesize symmetrical and unsymmetrical diorganyl tellurides.

-

General Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), elemental tellurium (1.0 eq) is added to a stirred solution of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄, 2.5 eq), in a suitable solvent like dimethylformamide (DMF).

-

The mixture is heated (e.g., to 80 °C) for approximately 1 hour to facilitate the formation of sodium telluride (Na₂Te), indicated by a color change to deep purple.

-

The corresponding organyl halide (2.0 eq) is then added to the reaction mixture.

-

The reaction is stirred for 3-5 hours at a temperature ranging from 25 °C to 153 °C, depending on the reactivity of the halide.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., n-hexane or ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or distillation.

-

-

Objective: To synthesize diorganyl ditellurides, which are versatile intermediates in organotellurium chemistry.

-

General Procedure:

-

To a stirred mixture of sodium borohydride (1.0 eq) in DMF, elemental tellurium (1.0 eq) is added under a nitrogen atmosphere.

-

The mixture is heated to 60 °C for 1 hour to form sodium ditelluride (Na₂Te₂).

-

The reaction is then cooled to room temperature (25 °C), and the appropriate alkyl bromide (1.2 eq) is added.

-

The reaction mixture is stirred for 3-20 hours.

-

The product is isolated by extraction with an organic solvent and purified by column chromatography.

-

Data Presentation: Synthetic Yields

| Compound Type | Reactants | Conditions | Yield (%) | Reference |

| Diorganyl Tellurides | Te, NaBH₄, Organyl Halide | DMF, 25-153 °C, 3-5 h | 37-93 | [1] |

| Dialkyl Ditellurides | Te, NaBH₄, Alkyl Bromide | DMF, 60 °C (1h) then 25 °C (3-20h) | 59-84 |

Therapeutic Potential: Organotellurium Compounds in Drug Development

The unique redox properties of organotellurium compounds have positioned them as promising candidates for the development of novel therapeutic agents, particularly in the realm of oncology. Their biological activities are often attributed to their ability to modulate cellular redox homeostasis, leading to the induction of apoptosis in cancer cells and the inhibition of key enzymes involved in cell proliferation and survival.

Inhibition of Thioredoxin Reductase

Thioredoxin reductase (TrxR) is a critical selenoenzyme that plays a central role in maintaining the cellular redox balance. It is frequently overexpressed in cancer cells, contributing to their resistance to oxidative stress-inducing therapies. Organotellurium compounds have emerged as potent inhibitors of TrxR.[2][3]

The proposed mechanism of inhibition involves the interaction of the tellurium atom with the active site of TrxR, which contains a highly reactive selenocysteine (B57510) residue. This interaction can lead to the formation of a stable selenenyltelluride adduct, thereby inactivating the enzyme. The inhibition of TrxR disrupts the thioredoxin system, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.

dot

Caption: A simplified signaling pathway of thioredoxin reductase inhibition by organotellurium compounds.

Induction of Apoptosis

A primary mechanism through which organotellurium compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is often initiated by the generation of ROS, which leads to mitochondrial dysfunction.

The intrinsic apoptotic pathway is a key target of many organotellurium compounds. The process typically involves the following steps:

-

Induction of Oxidative Stress: The compound enters the cancer cell and disrupts the redox balance, leading to an increase in intracellular ROS.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The elevated ROS levels cause stress on the mitochondria, leading to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). This culminates in the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.

-

Apoptosis Execution: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

dot

Caption: The intrinsic pathway of apoptosis induced by organotellurium compounds.

Data Presentation: Anticancer Activity

The cytotoxic efficacy of organotellurium compounds is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter. The following table summarizes the IC₅₀ values for a selection of organotellurium compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Antioxidant 1d (Vitamin E analog) | MCF-7 (Breast) | 1.8 | [3] |

| Water-soluble diaryl telluride | MCF-7 (Breast) | 5-10 | [2] |

| Water-soluble diaryl telluride | HT-29 (Colon) | 5-10 | [2] |

| 2,2'-dimethoxydiphenyl ditelluride | HL-60 (Leukemia) | < 5 | |

| 2,2'-diamino-3,3',5,5'-tetramethylthis compound | HL-60 (Leukemia) | < 5 |

Conclusion and Future Perspectives

From Wöhler's pioneering synthesis of diethyl telluride to the current exploration of complex organotellurium molecules as anticancer agents, the field has undergone a remarkable transformation. The unique chemical properties of the carbon-tellurium bond have endowed these compounds with a rich and diverse reactivity, making them valuable tools in organic synthesis and, more recently, in medicinal chemistry.

The ability of organotellurium compounds to potently inhibit thioredoxin reductase and induce apoptosis in cancer cells highlights their significant therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon. The visualization of the key signaling pathways offers a conceptual framework for understanding their mechanisms of action and for the rational design of next-generation organotellurium-based drugs.

Future research in this area will likely focus on several key aspects: the development of more selective and less toxic organotellurium compounds, a deeper understanding of their metabolic fate and pharmacokinetic profiles, and the exploration of their efficacy in combination with other anticancer therapies. The journey of organotellurium chemistry is far from over, and its continued exploration promises to yield exciting new discoveries with the potential to impact human health significantly.

References

- 1. Synthesis of Diaryl Tellurides with Sodium Aryltellurites under Mild Conditions. | Semantic Scholar [semanticscholar.org]

- 2. Water-soluble organotellurium compounds inhibit thioredoxin reductase and the growth of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thioredoxin reductase and cancer cell growth inhibition by organotellurium antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

Fundamental Reaction Mechanisms of Diphenyl Ditelluride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diphenyl ditelluride, (C₆H₅)₂Te₂, is an orange crystalline solid that has garnered significant attention in various fields of chemical and biomedical research. Its unique redox properties, arising from the labile tellurium-tellurium bond, underpin its diverse reactivity and potential applications in organic synthesis, catalysis, and as a modulator of biological systems. This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of this compound, with a focus on its synthesis, core reactions, and its role in mimicking the activity of the vital antioxidant enzyme, glutathione (B108866) peroxidase.

Synthesis of this compound

The most common and direct synthesis of this compound involves the reaction of a phenyl Grignard reagent with elemental tellurium, followed by oxidation of the resulting phenyltellurolate intermediate.[1][2] An alternative route involves the reaction of an aryl halide with elemental tellurium in the presence of a reducing agent.

Experimental Protocol: Synthesis from Phenylmagnesium Bromide

A detailed and expeditious procedure for the laboratory synthesis of this compound has been developed, which can be completed within a standard 4-hour laboratory period.[3]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Tellurium powder

-

Hexanes

-

Celite

-

Nitrogen gas

-

Standard glassware for Grignard reaction and workup (oven-dried)

Procedure:

-

A solution of phenylmagnesium bromide is prepared in a two-necked round-bottom flask under a nitrogen atmosphere from magnesium turnings (0.16 mole) and bromobenzene (0.17 mole) in anhydrous diethyl ether (75 mL).[4]

-

To this Grignard solution, tellurium powder (638 mg) is added portion-wise with stirring.[3]

-

The reaction mixture is stirred at room temperature for a designated period (e.g., 10 minutes after the addition of the Grignard reagent is complete).[3]

-

After the initial reaction, the flask is opened to the air, and the mixture is stirred for an additional hour to facilitate the oxidation of the intermediate phenyltellurolate.[3]

-

The solvent (THF or ether) is removed in vacuo.[3]

-

The residue is suspended in approximately 10 mL of hexanes and filtered through a pad of Celite to remove unreacted tellurium and magnesium salts.[3]

-

The filtrate, a solution of this compound in hexanes, is collected. The product can be isolated by evaporation of the solvent. For further purification, recrystallization from warm hexanes can be performed.[3]

This method typically yields this compound as an orange-red crystalline solid with a yield of around 74.2%.[3]

Synthesis from Aryl Halides

This compound can also be synthesized from aryl halides, such as iodobenzene, by reaction with elemental tellurium in the presence of a reducing agent and a base.[5]

General Procedure:

-

To a stirred solution of the aryl halide (1.0 mmol) in anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.0 mL), elemental tellurium (1.0 mmol) and potassium hydroxide (B78521) (2.0 equiv) are added.[5]

-

The reaction mixture is heated to 90 °C and monitored by thin-layer chromatography (TLC).[5]

-

Upon completion, the mixture is cooled, and a 1:1 mixture of ethyl acetate (B1210297) and water is added.[5]

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.[5]

-

The combined organic extracts are dried over anhydrous magnesium sulfate, and the solvent is removed under vacuum.[5]

-

The crude product is purified by column chromatography to yield this compound. This method has been reported to provide a high yield of 96%.[5]

Diagram of the Synthesis of this compound from Phenylmagnesium Bromide:

Caption: Synthesis of this compound via the Grignard reaction.

Fundamental Reaction Mechanisms

The reactivity of this compound is dominated by the chemistry of the Te-Te bond, which has a relatively low bond dissociation energy, making it susceptible to cleavage under various conditions, including thermal, photochemical, and redox reactions.[6][7]

Redox Chemistry: Oxidation and Reduction

This compound can undergo both oxidation and reduction, which is central to its catalytic and biological activities.

Oxidation:

Reduction:

The Te-Te bond can be readily reduced to form phenyltellurolate anions (PhTe⁻). This can be achieved electrochemically or by using chemical reducing agents. Cyclic voltammetry studies have shown that this compound undergoes a two-electron reduction process.[8][9][10] The resulting phenyltellurolate is a powerful nucleophile and a key intermediate in many reactions. This compound itself has also been reported to act as an unconventional reducing agent in certain synthetic transformations.[11]

Reaction with Thiols: The Thiol-Peroxidase Catalytic Cycle

One of the most significant aspects of this compound's reactivity is its interaction with thiols, such as glutathione (GSH), a critical intracellular antioxidant. This interaction forms the basis of its glutathione peroxidase (GPx)-like mimetic activity.[12][13] The catalytic cycle involves the reduction of the ditelluride by the thiol to form a tellurol (PhTeH), which then reacts with peroxides to regenerate the ditelluride, detoxifying the reactive oxygen species.[14]

The proposed mechanism involves the following steps:

-

Reduction of this compound: Two equivalents of a thiol (RSH) react with this compound to produce two equivalents of phenyltellurol (PhTeH) and the corresponding disulfide (RSSR).

-

Oxidation of Phenyltellurol: The phenyltellurol then reacts with a peroxide (e.g., H₂O₂), becoming oxidized to a phenylselenenic acid intermediate (PhTeOH).

-

Regeneration of this compound: The phenylselenenic acid can then react with another equivalent of phenyltellurol to regenerate this compound and water.

This catalytic cycle effectively mimics the function of glutathione peroxidase, which utilizes a selenocysteine (B57510) residue to perform a similar detoxification of peroxides.

Diagram of the Glutathione Peroxidase-like Catalytic Cycle:

Caption: Catalytic cycle of this compound mimicking glutathione peroxidase.

Insertion Reactions and Cleavage of the Te-Te Bond

The weak Te-Te bond in this compound allows for insertion reactions with various species. For instance, it can react with metal complexes, leading to the oxidative addition and cleavage of the Te-Te bond to form metal-tellurolate complexes.[15] Photochemical cleavage of the Te-Te bond can generate phenyltelluryl radicals (PhTe•), which can participate in radical-mediated organic transformations.[16]

Quantitative Data

A summary of key quantitative data for this compound is presented in the tables below for easy comparison.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀Te₂ | [17][18] |

| Molecular Weight | 409.41 g/mol | [17][18] |

| Appearance | Orange to brown crystalline powder | [19] |

| Melting Point | 65-67 °C | [19] |

| ¹H NMR (CDCl₃, δ) | 7.18-7.24 (m, 6H), 7.75-7.78 (m, 4H) | [17] |

| ¹³C NMR (CDCl₃, δ) | 111.9, 128.0, 129.5, 137.9 | [17] |

| UV-Vis (λmax) | 407 nm | [2] |

Table 2: Bond Parameters of this compound (from DFT Calculations)

| Parameter | Value | Reference(s) |

| Te-Te Bond Length | ~2.70 Å | [20] |

| C-Te-Te-C Dihedral Angle | ~86-89° | [20] |

Table 3: Electrochemical Data for this compound

| Process | Potential (V vs. reference) | Experimental Conditions | Reference(s) |

| Reduction (1st wave) | -1.0 to -1.2 V | Pt electrode in THF or methanol | [9] |

| Reduction (2nd wave) | -1.4 to -1.6 V | Pt electrode in THF or methanol | [9] |

| Oxidation | +1.0 to +1.2 V | Pt electrode in methylene (B1212753) chloride | [10] |

Applications in Drug Development and Research

The ability of this compound to modulate cellular redox states has made it a subject of interest in drug development and biomedical research. Its pro-oxidant or antioxidant behavior is concentration-dependent.[14] At low concentrations, it can exhibit protective antioxidant effects, while at higher concentrations, it can induce oxidative stress and cytotoxicity, which has been explored for potential anticancer applications.[14] Its interaction with thiol-containing proteins and enzymes, such as those in critical signaling pathways, is a key area of ongoing research.

Diagram of this compound's Dual Role in Biological Systems:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. openriver.winona.edu [openriver.winona.edu]

- 4. prepchem.com [prepchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. repositorio.usp.br [repositorio.usp.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cris.biu.ac.il [cris.biu.ac.il]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Assessment of the participation of sulfhydryl proteins in the glutathione peroxidase mimicry of diphenyl diselenide in the presence of thiol alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ircc.iitb.ac.in [ircc.iitb.ac.in]

- 14. This compound: Redox-Modulating and Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. This compound | C12H10Te2 | CID 100657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Ditelluride, diphenyl [webbook.nist.gov]

- 19. This compound | 32294-60-3 [chemicalbook.com]

- 20. The 125Te Chemical Shift of this compound: Chasing Conformers over a Flat Energy Surface - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of Organotellurium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotellurium compounds, characterized by a carbon-tellurium bond, have garnered significant interest in medicinal chemistry and materials science due to their unique chemical properties. However, the biological activities of these compounds are complex, exhibiting a dual nature of therapeutic potential and significant toxicity. This technical guide provides a comprehensive overview of the toxicological profile of organotellurium compounds, detailing their cytotoxic, genotoxic, and systemic effects. The guide summarizes quantitative toxicity data, provides detailed experimental protocols for toxicological assessment, and visualizes key mechanistic pathways and experimental workflows. A thorough understanding of their toxicological properties is paramount for the safe design and development of novel organotellurium-based applications.

Quantitative Toxicological Data

The toxicity of organotellurium compounds is highly dependent on their chemical structure, the nature of the organic moiety, and the oxidation state of the tellurium atom. The following tables summarize the available quantitative data on the cytotoxicity (IC50 values) and acute systemic toxicity (LD50 values) of representative organotellurium compounds.

Table 1: Cytotoxicity (IC50) of Selected Organotellurium Compounds in Various Cell Lines [1][2][3]

| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| Diphenyl ditelluride | HCT116 | Colon Carcinoma | 2.4 | MTT | [4] |

| This compound | MRC5 | Normal Lung Fibroblast | 4.8 | MTT | [4] |

| 2,2'-Dimethoxythis compound | HL-60 | Promyelocytic Leukemia | < 5 | Not specified | [5] |

| 2,2'-Diamino-3,3',5,5'-tetramethylthis compound | HL-60 | Promyelocytic Leukemia | < 5 | Not specified | [5] |

| Organotellurium(IV) compound RT-04 | HL-60 | Promyelocytic Leukemia | 6.8 | MTT | [2] |

| Organotellurium(IV) compound RT-04 | HL-60 | Promyelocytic Leukemia | 0.35 | Trypan Blue | [2] |

| Telluro-amino acid 5 | MCF-7 | Breast Cancer | 7.29 µg/mL | Not specified | [3] |

| Telluro-amino acid 7 | MCF-7 | Breast Cancer | 25.36 µg/mL | Not specified | [3] |

| Organotellurolate (IV) compound 2 | MCF-7 | Breast Cancer | 2.86 µg/mL | Not specified | [3] |

| Organotellurium antioxidant 1d | MCF-7 | Breast Cancer | 1.8 | Not specified | [6] |

| Water-soluble organotellurium compounds | MCF-7 | Breast Cancer | 5-10 | Not specified | [7] |

| Water-soluble organotellurium compounds | HT-29 | Colon Cancer | 5-10 | Not specified | [7] |

Table 2: Acute Systemic Toxicity (LD50) of Selected Organotellurium Compounds [1][8]

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| This compound | Rat | Intraperitoneal | 0.65 µmol/kg | [1] |

| This compound | Rat | Subcutaneous | 0.9 µmol/kg | [1] |

| This compound | Mouse | Intraperitoneal | 150 µmol/kg | [1] |

| This compound | Mouse | Subcutaneous | >500 µmol/kg | [1] |

| This compound | Mouse | Oral | Not specified | [9] |

| (PhTe)2 | C. elegans | Not specified | 2.69 mM | [8] |

| Diethyl-2-phenyl-2-tellurophenyl vinylphosphonate (B8674324) (DPTVP) | C. elegans | Not specified | ~10 mM | [8] |

Mechanisms of Toxicity

The toxicity of organotellurium compounds is multifactorial, involving the induction of oxidative stress, disruption of mitochondrial function, inhibition of critical enzymes, and initiation of apoptosis.

Induction of Oxidative Stress

A primary mechanism of organotellurium-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This is often a result of the interaction of organotellurium compounds with intracellular thiols, disrupting the cellular redox balance.

Mitochondrial Dysfunction

Mitochondria are key targets for many organotellurium compounds. Their toxicity often involves the disruption of the mitochondrial membrane potential (ΔΨm), leading to the opening of the mitochondrial permeability transition pore (mPTP)[10]. This event is a critical step in the intrinsic pathway of apoptosis.

Enzyme Inhibition

Organotellurium compounds are known to inhibit several key enzymes, contributing to their toxicity.

-

Thioredoxin Reductase (TrxR): Many organotellurium compounds are potent inhibitors of thioredoxin reductase, an essential enzyme in maintaining the cellular redox state and a key component of the antioxidant defense system. Inhibition of TrxR can lead to an accumulation of ROS and induce apoptosis[6][7].

-

Squalene (B77637) Epoxidase: Certain organotellurium compounds inhibit squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway. This inhibition is believed to be a primary mechanism behind the neurotoxicity observed with some of these compounds, leading to demyelination[4].

Induction of Apoptosis

Organotellurium compounds can induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway.

References

- 1. Potential renal and hepatic toxicity of diphenyl diselenide, this compound and Ebselen for rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bcl-2 expression and apoptosis induction in human HL60 leukaemic cells treated with a novel organotellurium(IV) compound RT-04 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tellurite specifically affects squalene epoxidase: investigations examining the mechanism of tellurium-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organotellurium compound toxicity in a promyelocytic cell line compared to non-tellurium-containing organic analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thioredoxin reductase and cancer cell growth inhibition by organotellurium antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]